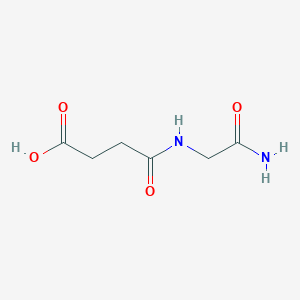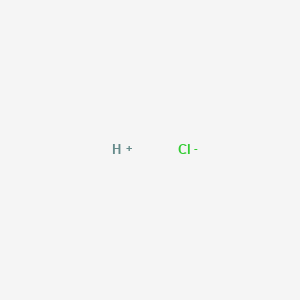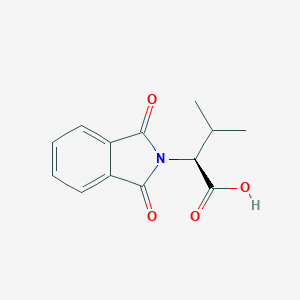
Pht-val-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Pht-val-OH” is a chemical compound with the IUPAC name 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanoic acid . It has a molecular weight of 247.25 and its InChI code is 1S/C13H13NO4/c1-7(2)10(13(17)18)14-11(15)8-5-3-4-6-9(8)12(14)16/h3-7,10H,1-2H3,(H,17,18) .
Synthesis Analysis
The synthesis of PHTs involves the condensation of aromatic diamines and paraformaldehyde . A specific method for synthesizing PHT-VAL-OH from Phthalic anhydride and L-Valine has been mentioned .
Molecular Structure Analysis
The molecular formula of “Pht-val-OH” is C13H13NO4 . The average mass is 247.247 Da and the mono-isotopic mass is 247.084457 Da .
Physical And Chemical Properties Analysis
“Pht-val-OH” is a solid at room temperature . It has a storage temperature of 4°C .
Applications De Recherche Scientifique
Synthesis of Furanics
“Pht-val-OH” is used in the synthesis of furanics . Polyhexahydrotriazines (PHTs), prepared through the condensation of aromatic diamines and paraformaldehyde, are highly active, environmentally friendly thermosets . They have been realized as a potential material in the dehydration of biomass (glucose/fructose) to 5-hydroxymethylfurfural (HMF) at low temperatures .
Degradation of Thermosets
The sulfonic acid-derived PHT possesses both Brønsted base and acidic sites, which are helpful in the degradation of thermosets . This thermoset is degradable at high temperatures (> 80 °C) in the presence of an aqueous solution of glucose/fructose .
Alternative to Plastic Material
This thermoset material can be used as an alternative to plastic material, which is not degradable even thermally . It can be separated at lower temperatures (< 80 °C) with recyclability .
Conversion of Saccharides to Furan Derivatives
Their application has been demonstrated in the efficient conversion of saccharides to furan derivatives at low temperatures .
Peptide Self-Assembly in Nanomedicine
Molecules based on the Phe-Phe motif have found a range of applications in nanomedicine, from drug delivery and biomaterials to new therapeutic paradigms . They can deliver powerful and selective biological messages to cells, thus would seem ideal candidates for biological applications .
Production of Biofuels and Fine Chemicals
The transformation of biomass to chemicals is an essential and crucial for the sustainability of the petrochemical industry . Furan derivatives (derived from biomass) play a significant role in the biofuel technology .
Safety And Hazards
The safety information for “Pht-val-OH” indicates that it is harmful . The hazard statements include H302, H315, H319, H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
Propriétés
IUPAC Name |
(2S)-2-(1,3-dioxoisoindol-2-yl)-3-methylbutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4/c1-7(2)10(13(17)18)14-11(15)8-5-3-4-6-9(8)12(14)16/h3-7,10H,1-2H3,(H,17,18)/t10-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUIPGCXIZVZSEC-JTQLQIEISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)N1C(=O)C2=CC=CC=C2C1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)N1C(=O)C2=CC=CC=C2C1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pht-val-OH | |
CAS RN |
6306-54-3 |
Source


|
| Record name | 6306-54-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22912 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

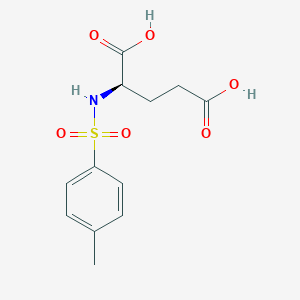
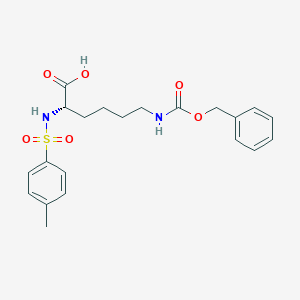
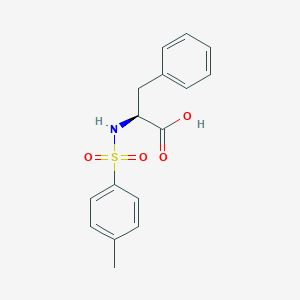
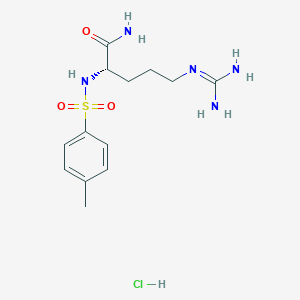
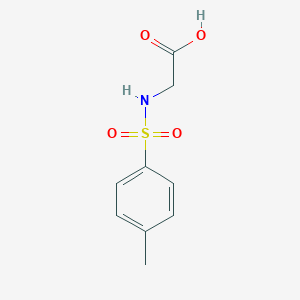
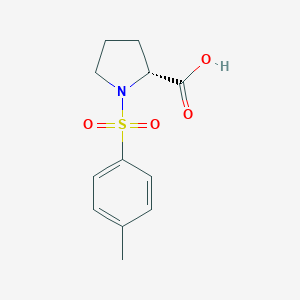
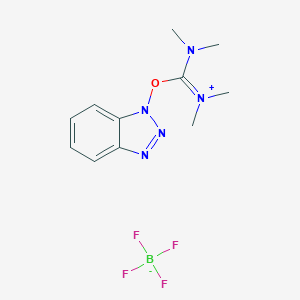
![(S)-4-[[2-[(4-nitrophenyl)amino]-2-oxo-1-(phenylmethyl)ethyl]amino]-4-oxobutyric acid](/img/structure/B554648.png)
![4-[[(2S)-1-Methoxy-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B554649.png)
